tert-butylN-(4-hydroxy-2-methylcyclohexyl)carbamate,Mixtureofdiastereomers

Description

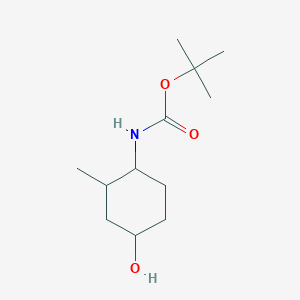

The compound tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate (CAS: 792913-83-8) is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position. The tert-butyl carbamate moiety (-NHBoc) is a common protecting group in organic synthesis, particularly for amines. The mixture of diastereomers arises from the stereochemical variability at the hydroxyl and methyl-substituted carbons on the cyclohexane ring. Key properties include:

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate |

InChI |

InChI=1S/C12H23NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

LSHKCRYYYZBVLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl isocyanate with 4-hydroxy-2-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Notes on Discrepancies and Limitations

- This discrepancy suggests either a nomenclature variation or a gap in available data.

- Diastereomer-specific data (e.g., melting points, HPLC retention times) are absent in the evidence, highlighting a need for further experimental characterization.

Biological Activity

tert-Butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is classified under carbamates with the following properties:

- Molecular Formula : C₁₂H₁₉NO₃

- Molecular Weight : 229.32 g/mol

- CAS Number : 412293-61-9

Research indicates that this compound may exhibit multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory responses. A notable study highlights its ability to inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD) .

In Vitro Studies

In vitro experiments have demonstrated that tert-butyl N-(4-hydroxy-2-methylcyclohexyl)carbamate can:

- Inhibit Aβ aggregation : The compound showed an 85% inhibition of amyloid beta peptide (Aβ) aggregation at a concentration of 100 µM .

- Reduce oxidative stress : It exhibited a moderate protective effect against oxidative stress induced by Aβ 1-42 in astrocytes, as evidenced by decreased levels of TNF-α and free radicals .

In Vivo Studies

In vivo assessments revealed that while the compound had some protective effects in cell cultures, its efficacy was less pronounced in animal models compared to established treatments like galantamine. This discrepancy was attributed to the bioavailability issues of the compound in the brain .

Data Table: Biological Activity Overview

| Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Aβ Aggregation Inhibition | 85% inhibition at 100 µM | Not significant compared to controls |

| Oxidative Stress Reduction | Decreased TNF-α levels | Moderate effect observed |

| Enzyme Inhibition | β-secretase IC₅₀ = 15.4 nM | Not assessed |

| Acetylcholinesterase Kᵢ = 0.17 µM |

Case Studies

- Alzheimer's Disease Model : A study involving scopolamine-induced AD-like symptoms in rats demonstrated that while treatment with the compound reduced Aβ levels, it did not significantly outperform standard treatments .

- Neuroprotective Effects : Another investigation focused on astrocytic responses to Aβ toxicity showed that the compound could mitigate cell death through antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.